2-溴-N-(2-氯苯基)-3-甲基丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

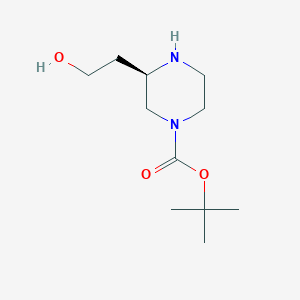

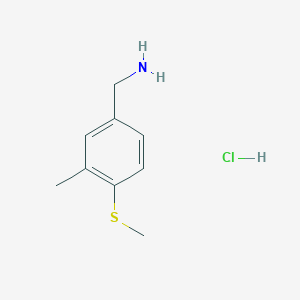

The compound “2-bromo-N-(2-chlorophenyl)-3-methylbutanamide” is likely an organic compound that contains a bromine atom, a chlorine atom, and an amide functional group. The presence of these functional groups could potentially give this compound interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2-chlorophenyl compound with a 3-methylbutanoyl chloride in the presence of a base. This would form the amide bond. The bromine atom could then be introduced through a halogenation reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide functional group could result in the formation of hydrogen bonds, which could influence the compound’s physical properties and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be determined by its functional groups. The amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The bromine atom could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms could increase the compound’s density and boiling point compared to similar compounds without these halogens .科学研究应用

抗菌剂

与2-溴-N-(2-氯苯基)-3-甲基丁酰胺类似的化合物已被研究用于其抗菌特性 . 这些化合物有可能抑制各种细菌(革兰氏阳性和革兰氏阴性)和真菌的生长 .

抗癌剂

该化合物的某些衍生物已显示出对雌激素受体阳性人乳腺腺癌细胞系(MCF7)具有抗癌活性 . 它们有可能被用于开发新的抗癌药物 .

分子建模

该化合物可用于分子建模研究。 合成衍生物的分子结构通过其物理化学性质和光谱分析数据得到确认 .

药物设计

已进行类似化合物的分子对接研究以研究活性化合物与受体的结合模式 . 此信息可用于合理药物设计 .

晶体学

该化合物已用于晶体学研究。 标题化合物C8H7BrClNO结构中N-H键的构象与苯胺环上的2-氯取代基呈顺式,与侧链中的C=O和C-Br键呈反式 .

生物活性化合物

吲哚衍生物,在结构上与该化合物相似,已在许多重要的合成药物分子中发现 . 它们与多种受体具有高亲和力,这有助于开发新的有用衍生物 .

作用机制

The mechanism of action of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. Specifically, 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide is thought to inhibit the activity of the ribosome, which is responsible for the synthesis of proteins. This inhibition leads to the accumulation of incomplete proteins, which can be toxic to cells.

Biochemical and Physiological Effects

In addition to its anticancer activity, 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body.

实验室实验的优点和局限性

One of the main advantages of using 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide in lab experiments is its high potency. It has been shown to exhibit anticancer activity at relatively low concentrations, which can make it an attractive candidate for further study. However, one limitation of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide is its relatively low solubility in aqueous solutions. This can make it difficult to administer in certain types of experiments.

未来方向

There are several potential future directions for research involving 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide. One area of interest is the development of new derivatives of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide that may exhibit even greater anticancer activity. Another area of interest is the investigation of the mechanism of action of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide in more detail, which could lead to the development of new drugs with similar mechanisms of action. Finally, the potential use of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide as an antifungal or antibacterial agent could also be explored further.

合成方法

The synthesis of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide involves the reaction of 2-chloroaniline with 3-methyl-2-butanone in the presence of hydrobromic acid. The reaction takes place under reflux conditions, and the product is obtained after purification by recrystallization. The yield of 2-bromo-N-(2-chlorophenyl)-3-methylbutanamide is typically around 60%.

安全和危害

属性

IUPAC Name |

2-bromo-N-(2-chlorophenyl)-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-7(2)10(12)11(15)14-9-6-4-3-5-8(9)13/h3-7,10H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPIKAJNTKNZCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=CC=C1Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[3-(ethoxycarbonyl)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2457614.png)

![Methyl 3-(2-amino-1,3-thiazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2457616.png)

![(4-Methyl-1,3-thiazol-5-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2457618.png)

![N-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2457620.png)

![3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propanoic acid hydrochloride](/img/structure/B2457621.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2457628.png)